molecular formula C12H14BrNO B13175172 (1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine

(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine

Cat. No.: B13175172
M. Wt: 268.15 g/mol
InChI Key: YVXKNKVFMFXMMX-JTQLQIEISA-N
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Description

(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine is a chemical compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This specific compound features a bromine atom attached to the benzofuran ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine typically involves the following steps:

    Formation of the Butan-1-amine Side Chain: This can be accomplished through a Grignard reaction or other alkylation methods, where the benzofuran derivative is reacted with a suitable alkyl halide.

    Resolution of Enantiomers: The final step involves the resolution of the enantiomers to obtain the (1S)-isomer, which can be achieved using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN₃), thiourea

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: De-brominated benzofuran derivatives

    Substitution: Azido or thiol-substituted benzofuran derivatives

Scientific Research Applications

(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzofuran ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-Chloro-1-benzofuran-2-YL)butan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    (1S)-1-(5-Fluoro-1-benzofuran-2-YL)butan-1-amine: Similar structure but with a fluorine atom instead of bromine.

    (1S)-1-(5-Iodo-1-benzofuran-2-YL)butan-1-amine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine can significantly influence its reactivity and biological activity compared to its halogen-substituted analogs. Bromine’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

(1S)-1-(5-bromo-1-benzofuran-2-yl)butan-1-amine

InChI

InChI=1S/C12H14BrNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3/t10-/m0/s1

InChI Key

YVXKNKVFMFXMMX-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC2=C(O1)C=CC(=C2)Br)N

Canonical SMILES

CCCC(C1=CC2=C(O1)C=CC(=C2)Br)N

Origin of Product

United States

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